2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran

概要

説明

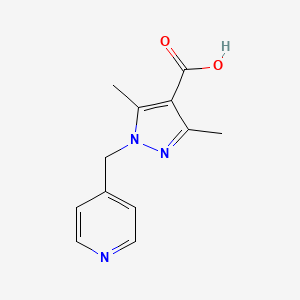

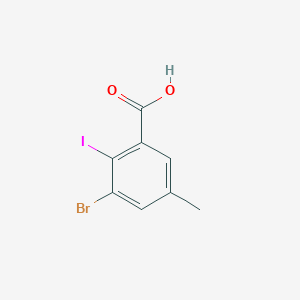

“2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C12H15NO4 . It has an average mass of 237.252 Da and a monoisotopic mass of 237.100113 Da .

Molecular Structure Analysis

The molecular structure of “2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran” consists of a tetrahydro-2H-pyran ring attached to a 4-nitrobenzyl group via an oxygen atom . Unfortunately, the search results do not provide more detailed information about the molecular structure.Physical And Chemical Properties Analysis

“2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran” has a density of 1.2±0.1 g/cm3 and a boiling point of 376.6±37.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.0±3.0 kJ/mol . The compound has a flash point of 167.0±28.5 °C . It has a molar refractivity of 62.0±0.4 cm3 . The compound has 5 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .科学的研究の応用

Synthesis and Molecular Structure

Substituted 2-amino benzo[b]pyrans, including structures related to "2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran," have been synthesized through a three-component condensation process. The molecular and crystal structures of these compounds, such as 2-amino-3-(2-methoxyethoxycarbonyl)-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran, are determined using X-ray diffraction analysis, showcasing their potential in the development of new materials or pharmaceuticals (Shestopalov et al., 2003).

Educational Applications in Organic Chemistry

In an educational context, the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran via environmentally friendly reactions introduces students to green chemistry practices. This synthesis is part of a laboratory project that explores the reaction scope with different carbonyl substrates, emphasizing the compound's role in promoting sustainable chemistry practices (Dintzner et al., 2012).

Cosmetic Applications

4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol, a derivative of "2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran," has been identified as an effective tyrosinase inhibitor, suggesting its use as a cosmetic additive for skin lightening. This application underlines the compound's potential in cosmetic formulations to address hyperpigmentation issues (Ying-qi, 2010).

Synthesis of Heterocyclic Compounds

The versatility of 2H-pyran-2-ones, to which "2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran" is structurally related, extends to their role as precursors in the synthesis of a wide array of aromatic and heterocyclic compounds. This demonstrates their importance in the synthesis of biologically active molecules and materials with unique photophysical properties (Singh et al., 2007).

Bioorganic Chemistry

Pyrans, including derivatives of "2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran," play a pivotal role in bioorganic chemistry due to their presence in many biologically active natural and synthetic products. These compounds have been explored for their synthetic potential and diverse biological activities, further highlighting their significance in the development of new therapeutic agents (Suthar et al., 2021).

特性

IUPAC Name |

2-[(4-nitrophenyl)methoxy]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-13(15)11-6-4-10(5-7-11)9-17-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXKNTZXSUCTFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2801803.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2801807.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-6-one](/img/structure/B2801808.png)

![3-(4-fluorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2801813.png)

![N-[4-(2-chloroacetyl)phenyl]benzamide](/img/structure/B2801814.png)

![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2801815.png)

![Benzyl N-[2,3-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2801818.png)

![{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid](/img/structure/B2801819.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2801823.png)